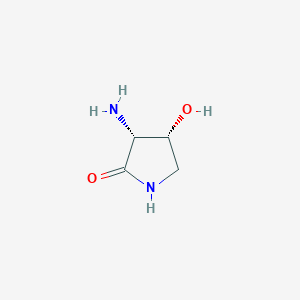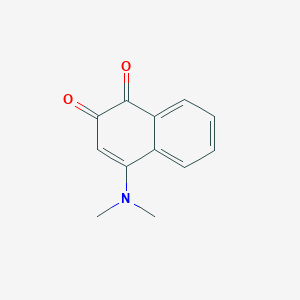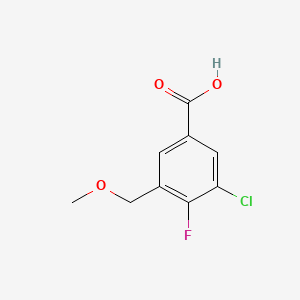
(2R,4S)-2-((R)-1-((R)-2-Amino-2-(4-hydroxyphenyl)acetamido)-2-(((R)-2-(((R)-carboxy((2R,4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl)methyl)amino)-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid (Amoxicillin Impurity)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R,4S)-2-(®-1-(®-2-Amino-2-(4-hydroxyphenyl)acetamido)-2-((®-2-((®-carboxy((2R,4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl)methyl)amino)-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-2-oxoethyl)-5,5-dimethylthiazolidine-4-carboxylic acid is an impurity of amoxicillin. Amoxicillin is a widely used antibiotic belonging to the penicillin class, and its impurities are often studied to ensure the purity and efficacy of the drug. This specific impurity is a complex molecule with multiple functional groups, making it an interesting subject for chemical analysis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the thiazolidine ring and subsequent attachment of the amino and carboxylic acid groups. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include thionyl chloride, sodium hydroxide, and various organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can yield alcohols.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, including:
Chemistry: Used as a reference standard in the analysis of amoxicillin impurities.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its role in the stability and efficacy of amoxicillin formulations.
Industry: Used in quality control processes to ensure the purity of amoxicillin.
Mecanismo De Acción
The mechanism of action of this compound is primarily related to its interactions with biological molecules. It can bind to enzymes and other proteins, potentially inhibiting their activity. The molecular targets and pathways involved include the inhibition of bacterial cell wall synthesis, similar to amoxicillin, although the specific interactions may vary due to the structural differences.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin G: Another penicillin antibiotic with a similar structure but different functional groups.
Ampicillin: Similar to amoxicillin but with a different side chain.
Cephalexin: A cephalosporin antibiotic with a similar beta-lactam ring structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and its role as an impurity in amoxicillin. Its complex structure allows for a variety of chemical reactions and interactions, making it a valuable subject for research and analysis.
Propiedades
Fórmula molecular |
C32H40N6O11S2 |
|---|---|
Peso molecular |
748.8 g/mol |
Nombre IUPAC |
(2R,4S)-2-[(1R)-1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[[(1R)-2-[[(R)-carboxy-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]methyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C32H40N6O11S2/c1-31(2)21(29(46)47)37-26(50-31)19(35-23(41)17(33)13-5-9-15(39)10-6-13)25(43)34-18(14-7-11-16(40)12-8-14)24(42)36-20(28(44)45)27-38-22(30(48)49)32(3,4)51-27/h5-12,17-22,26-27,37-40H,33H2,1-4H3,(H,34,43)(H,35,41)(H,36,42)(H,44,45)(H,46,47)(H,48,49)/t17-,18-,19-,20+,21+,22+,26-,27-/m1/s1 |
Clave InChI |
YJFZGYXDUKQVQI-OZNKNPIYSA-N |
SMILES isomérico |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@@H]([C@@H]3N[C@H](C(S3)(C)C)C(=O)O)C(=O)O)NC(=O)[C@@H](C4=CC=C(C=C4)O)N)C(=O)O)C |
SMILES canónico |
CC1(C(NC(S1)C(C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3NC(C(S3)(C)C)C(=O)O)C(=O)O)NC(=O)C(C4=CC=C(C=C4)O)N)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[Bis(4-methoxyphenyl)phosphino]-N-[(8alpha,9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14028618.png)



![4-(Pyridin-2-ylmethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B14028650.png)





